Potency and Affinity: MMP3 Inhibitor 3 vs. Potent Small-Molecule MMP-3 Inhibitors
MMP3 inhibitor 3 exhibits an IC₅₀ of 5 µM and a Ki of 95 nM against human MMP-3 (stromelysin-1) in purified enzyme assays . In contrast, the small-molecule MMP3 inhibitor 1 (Compound 27) achieves an IC₅₀ of 1 nM—approximately 5,000-fold more potent . This substantial difference in potency dictates the appropriate experimental context: MMP3 inhibitor 3 is suited for studies where micromolar concentrations are acceptable or where the peptide-based mechanism is required, whereas nanomolar inhibitors are necessary for applications demanding high potency and low working concentrations.
| Evidence Dimension | Inhibitory Potency (IC₅₀) and Binding Affinity (Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 5 µM; Ki = 95 nM |
| Comparator Or Baseline | MMP3 inhibitor 1 (Compound 27): IC₅₀ = 1 nM |
| Quantified Difference | MMP3 inhibitor 1 is 5,000-fold more potent (IC₅₀-based) |
| Conditions | Purified human MMP-3 enzyme assay; exact assay conditions differ between studies |
Why This Matters
This potency differential defines the compound's niche: not as a high-potency probe, but as a mechanistic tool or a positive control in assays where micromolar activity is sufficient and the peptide-based mechanism is desired.
